molecular formula C12H15NO3 B1327841 Ethyl 5-oxo-5-(4-pyridyl)valerate CAS No. 25370-47-2

Ethyl 5-oxo-5-(4-pyridyl)valerate

Cat. No.: B1327841
CAS No.: 25370-47-2
M. Wt: 221.25 g/mol
InChI Key: RWJSAYWXFAUJIN-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(4-pyridyl)valerate is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a pyridine ring attached to a valerate ester, which includes a ketone functional group

Scientific Research Applications

Ethyl 5-oxo-5-(4-pyridyl)valerate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

Ethyl 5-oxo-5-(4-pyridyl)valerate is classified as an irritant . The safety data sheet (SDS) provides more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxo-5-(4-pyridyl)valerate can be synthesized through a multi-step process involving the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Knoevenagel condensation followed by cyclization and esterification steps. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-(4-pyridyl)valerate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(4-pyridyl)valeric acid.

    Reduction: Formation of ethyl 5-hydroxy-5-(4-pyridyl)valerate.

    Substitution: Formation of various substituted esters or amides.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-5-(4-pyridyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Ethyl 5-oxo-5-(4-pyridyl)valerate can be compared with similar compounds such as:

    Ethyl 5-oxo-5-(2-pyridyl)valerate: Similar structure but with the pyridine ring in a different position.

    Ethyl 5-oxo-5-(3-pyridyl)valerate: Another positional isomer with different chemical properties.

    Ethyl 5-oxo-5-(4-pyridyl)hexanoate: A longer chain analog with potentially different reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-oxo-5-pyridin-4-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)5-3-4-11(14)10-6-8-13-9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJSAYWXFAUJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645677
Record name Ethyl 5-oxo-5-(pyridin-4-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25370-47-2
Record name Ethyl 5-oxo-5-(pyridin-4-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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